B1192453 CBT-1

CBT-1

カタログ番号: B1192453
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.

科学的研究の応用

1. Treatment Efficacy in Mood Disorders

Cognitive-behavioral therapy (CBT) is established as an empirically validated, time-limited psychotherapy for mood disorders. It utilizes awareness of mood-linked changes in cognition and phenomenology to teach effective regulation of affect and symptom reduction. Notable is its parity in clinical outcomes with antidepressant pharmacotherapy. Neuroimaging studies have begun illustrating brain changes associated with effective CBT, pointing towards its potential in optimizing individualized treatment for depression (Zaretsky, Segal, & Fefergrad, 2007).

2. CBT for Treatment-Resistant Schizophrenia

CBT has been researched for its efficacy in treatment-resistant schizophrenia. A study in Hong Kong demonstrated that CBT, delivered by novice therapists to community hostel residents with persistent psychotic symptoms, resulted in a reduction in psychotic symptoms and an improvement in self-esteem. This underscores CBT's potential in diverse cultural contexts and its adaptability by various mental health professionals (Ng, Hui, & Lui Pau, 2008).

3. Meta-Analytic Efficacy Review Across Disorders

CBT's efficacy spans a broad range of problems, from anxiety and somatoform disorders to substance use and eating disorders. Meta-analytic reviews affirm its superior response rates compared to other treatments, particularly for anxiety and depressive disorders. However, further research is needed to examine its efficacy across diverse subgroups, highlighting its overarching applicability but also the need for tailored approaches (Hofmann et al., 2012).

4. CBT for Social Anxiety Disorder

In the realm of social anxiety disorder, CBT stands out as the most thoroughly studied nonpharmacologic treatment. Its efficacy in reducing symptoms and improving the quality of life is well-documented, although its impact on relapse and violent behavior warrants further investigation. The comparison and potential synergy between CBT and pharmacological approaches offer a direction for future research (Heimberg, 2002).

5. Group CBT for Depression

Group CBT has demonstrated equivalency to individual CBT in treating depression, offering a cost-effective alternative. Factors such as therapeutic alliance significantly influence treatment outcomes, emphasizing the importance of the therapist-client relationship even in a group setting. The inclusion of formal feedback mechanisms is posited to enhance therapeutic effectiveness and client outcomes (Peterson, 2016).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CBT1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。